molecular formula C15H25NO B11188936 N-butyladamantane-1-carboxamide

N-butyladamantane-1-carboxamide

Cat. No.: B11188936
M. Wt: 235.36 g/mol
InChI Key: YDRGHKXNXAMLKY-UHFFFAOYSA-N
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Description

N-butyladamantane-1-carboxamide is a compound derived from adamantane, a tricyclic cage compound with the formula C10H16. . This compound, in particular, has gained attention due to its potential biological activities and structural characteristics.

Preparation Methods

The synthesis of N-butyladamantane-1-carboxamide typically involves the amidation of adamantane-1-carboxylic acid with n-butylamine. This reaction can be carried out under Schotten-Baumann conditions, which involve the use of a base such as sodium hydroxide and an organic solvent like dichloromethane . The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with n-butylamine to form the desired amide.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

N-butyladamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The adamantane core can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield adamantane-1-carboxylic acid, while reduction with LiAlH4 can produce N-butyladamantane-1-amine .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-butyladamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s adamantane core can interact with various receptors and enzymes, modulating their activity. For example, adamantane derivatives are known to inhibit the activity of certain viral proteins, making them effective antiviral agents . Additionally, the compound’s lipophilicity allows it to cross cell membranes and reach intracellular targets, enhancing its therapeutic potential .

Comparison with Similar Compounds

N-butyladamantane-1-carboxamide can be compared with other adamantane derivatives, such as amantadine, rimantadine, and memantine. These compounds share a similar adamantane core but differ in their functional groups and biological activities .

    Amantadine: Used as an antiviral and anti-Parkinsonian agent.

    Rimantadine: Similar to amantadine, it is used to treat influenza A infections.

    Memantine: Used to treat Alzheimer’s disease.

This compound is unique due to its specific functional group (n-butylamide), which may confer distinct biological activities and properties compared to other adamantane derivatives .

Properties

Molecular Formula

C15H25NO

Molecular Weight

235.36 g/mol

IUPAC Name

N-butyladamantane-1-carboxamide

InChI

InChI=1S/C15H25NO/c1-2-3-4-16-14(17)15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,2-10H2,1H3,(H,16,17)

InChI Key

YDRGHKXNXAMLKY-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C12CC3CC(C1)CC(C3)C2

Origin of Product

United States

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